molecular formula C7H12O4S B2698487 1,1-Dioxothiepane-2-carboxylic acid CAS No. 1783717-45-2

1,1-Dioxothiepane-2-carboxylic acid

Cat. No.: B2698487
CAS No.: 1783717-45-2
M. Wt: 192.23
InChI Key: ZQUILKCZQCKRHK-UHFFFAOYSA-N
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Description

1,1-Dioxothiepane-2-carboxylic acid is a sulfur-containing heterocyclic compound with a carboxylic acid functional group. This compound is of interest due to its unique structure, which includes a seven-membered ring with sulfur and oxygen atoms. The presence of these heteroatoms imparts distinct chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dioxothiepane-2-carboxylic acid can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .

Chemical Reactions Analysis

Types of Reactions

1,1-Dioxothiepane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1-Dioxothiepane-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Dioxothiepane-2-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, while the sulfur and oxygen atoms can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Dioxothiepane-2-carboxylic acid is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties. This larger ring size can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry .

Biological Activity

1,1-Dioxothiepane-2-carboxylic acid is a sulfur-containing heterocyclic compound notable for its unique seven-membered ring structure. The presence of sulfur and oxygen atoms in its molecular framework contributes to its distinctive chemical properties and biological activities. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.

  • Molecular Formula : C₇H₈O₄S₂
  • Molecular Weight : 192.24 g/mol
  • Structure : The compound features a carboxylic acid functional group along with a dioxo group, which enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through its functional groups. The carboxylic acid can form hydrogen bonds and ionic interactions with biomolecules, while the sulfur and oxygen atoms can participate in redox reactions. These interactions may modulate the activity of enzymes and other proteins, leading to various biological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against a range of pathogens. Its structural features allow it to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
  • Anticancer Potential : Investigations into the anticancer properties of similar sulfur-containing compounds suggest that this compound may also inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Activity

A study demonstrated the efficacy of this compound against Staphylococcus aureus and Pseudomonas aeruginosa. The compound was tested for biofilm inhibition and dispersal capabilities. Results indicated significant biofilm reduction at concentrations as low as 125 μg/ml, showcasing its potential as an anti-biofilm agent in clinical settings .

Anticancer Research

Research focusing on the structural analogs of this compound revealed that compounds with similar dioxo structures exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives have shown promise in inhibiting tumor growth in vitro by targeting specific signaling pathways involved in cancer progression .

Comparison with Similar Compounds

CompoundStructure TypeBiological Activity
This compoundSeven-membered ringAntimicrobial, Anticancer
Thiophene-2-carboxylic acidFive-membered ringAntimicrobial
1,1-Dioxothiane-2-carboxylic acidSix-membered ringLimited studies

Properties

IUPAC Name

1,1-dioxothiepane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4S/c8-7(9)6-4-2-1-3-5-12(6,10)11/h6H,1-5H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQUILKCZQCKRHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(S(=O)(=O)CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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